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Compound of Interest

Compound Name: 2,5-Dibromobenzothiazole

CAS No.: 1019111-64-8

Cat. No.: B1454926

Get Quote

Strategic Analysis & Retrosynthesis
The synthesis cannot be achieved by treating benzothiazole with excess bromine, which

typically yields perbromides or 6-bromobenzothiazole. The 2,5-substitution pattern requires

orthogonal synthetic logic.

The Regioselectivity Paradox
Position 2 (N=C-S): Electron-deficient but possesses an acidic proton (

). Accessible via base-mediated metalation (Lithiation).

Position 6: The most electron-rich site on the benzene ring, activated by the nitrogen lone

pair resonance. Standard EAS targets this position.

Position 5: Meta to the directing nitrogen. Deactivated relative to C6. Access requires

introducing a directing group (Nitro) and separating isomers.

Retrosynthetic Pathway
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The most robust route involves establishing the difficult C5-halogen first, followed by the facile

C2-halogenation.

Target: 2,5-Dibromobenzothiazole

(Lithiation/Trapping) Intermediate: 5-Bromobenzothiazole

(Sandmeyer Reaction) Intermediate: 5-Aminobenzothiazole

(Reduction) Intermediate: 5-Nitrobenzothiazole (separated from 6-nitro isomer)

(Nitration) Starting Material: Benzothiazole

Experimental Workflow Visualization
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Caption: Step-wise synthetic logic prioritizing the isolation of the C5-substituted core before C2

functionalization.

Detailed Experimental Protocols
Phase I: Synthesis of 5-Bromobenzothiazole
This phase is the bottleneck due to the required isomer separation.

Step 1: Nitration and Isomer Separation
Direct nitration yields a mixture. The 6-nitro isomer is the major product, but the 5-nitro isomer

is formed in significant quantities (approx. 20-25%).

Reagents: Benzothiazole (1.0 eq), Conc.

, Fuming

(1.5 eq).

Protocol:

Dissolve benzothiazole in conc.

at 0°C.

Add fuming

dropwise, maintaining temperature <5°C.

Stir at 0°C for 1h, then allow to warm to RT overnight.

Pour onto crushed ice. Filter the resulting yellow precipitate (mixture of isomers).

Purification (Critical): Recrystallize from ethanol. The 6-nitro isomer is less soluble and

crystallizes out first. The mother liquor is enriched with 5-nitrobenzothiazole. Evaporate the

mother liquor and purify via column chromatography (Silica, Hexane/EtOAc gradient) to

isolate pure 5-nitrobenzothiazole.

Step 2 & 3: Reduction and Sandmeyer Transformation

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1454926?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Convert the nitro group to a bromide.[1]

Reagents: Fe powder, HCl (cat), Ethanol; then

, aq.

,

.

Protocol:

Reduction: Reflux 5-nitrobenzothiazole with Iron powder in Ethanol/Water with catalytic

HCl for 2 hours. Filter hot to remove iron oxides. Concentrate to obtain 5-

aminobenzothiazole.

Diazotization: Suspend 5-aminobenzothiazole in 48%

at -5°C. Add aqueous

dropwise (maintain <0°C) to form the diazonium salt.

Substitution: Transfer the cold diazonium solution into a stirring solution of

(1.1 eq) in 48%

at RT. Heat to 60°C for 30 mins.

Workup: Basify with NaOH (carefully), extract with DCM, dry over

, and concentrate.

Result:5-Bromobenzothiazole (Solid).[2][3][4][5][6]

Parameter Specification Note

Intermediate 5-Bromobenzothiazole CAS: 768-11-6

Appearance Pale yellow solid MP: 98-100°C

Yield (Step 3) 60-75%
Sandmeyer efficiency is

generally high.
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Phase II: C2-Bromination (Lithiation-Trapping)
With the bromine installed at C5, we now target C2. Electrophilic bromination (

) is not recommended here as it may cause over-bromination or ring opening. The most precise
method is Lithium-Halogen Exchange.

Mechanism
The proton at C2 is relatively acidic due to the inductive effect of the adjacent Nitrogen and

Sulfur.

-Butyllithium removes this proton to form the 2-lithio species, which is then trapped with an
electrophilic bromine source.

Protocol
Reagents: 5-Bromobenzothiazole (1.0 eq),

-Butyllithium (1.1 eq, 2.5M in hexanes),

(Carbon Tetrabromide) or

(1.2 eq), Dry THF.

Conditions: Anhydrous, Inert Atmosphere (

or Ar), -78°C.

Step-by-Step:

Setup: Flame-dry a 3-neck round bottom flask. Cool under Argon flow. Add dry THF and 5-

bromobenzothiazole.

Cryo-Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Ensure the starting material

remains in solution (THF volume may need adjustment).

Lithiation: Add

-BuLi dropwise via syringe pump over 15 minutes.
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Observation: A color change (often to dark orange/red) indicates the formation of the 2-

lithio-5-bromobenzothiazole species.

Note: The bromine at C5 is stable to

-BuLi at -78°C for short durations, but the reaction should not linger. The C2-H is
significantly more acidic than the C5-Br is reactive toward exchange.

Trapping: After 30 minutes at -78°C, add a solution of

(dissolved in THF) or

dropwise.

Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C.

Quench: Quench with saturated

solution.

Isolation: Extract with Diethyl Ether. Wash with water and brine.[7] Dry over

.

Purification: Recrystallize from Ethanol or purify via silica gel chromatography

(Hexane/DCM).

Data Summary & Validation
Expected Analytical Data (2,5-Dibromobenzothiazole)[1]
[4][6][7][8]
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Analytical Method Expected Signal Interpretation

1H NMR (CDCl3) ~7.9 (d, J=8.5 Hz, 1H) H7 (Ortho to S, Para to Br)

~8.1 (d, J=2.0 Hz, 1H) H4 (Ortho to N, Ortho to Br)

~7.5 (dd, J=8.5, 2.0 Hz, 1H) H6 (Meta coupling)

Absence of Signal
No singlet at

~9.0 ppm
Confirms substitution of C2-H

Mass Spectrometry M+ (291, 293, 295)
Characteristic 1:2:1 isotope

pattern for

Melting Point 108 - 112°C Literature value range

Troubleshooting Guide
Issue Probable Cause Corrective Action

Low Yield in Phase I
Incomplete separation of 5/6-

nitro isomers.

Use HPLC or careful column

chromatography. Do not rely

solely on crystallization.

Debromination at C5

Lithium-Halogen exchange

occurred at C5 instead of

Deprotonation at C2.

Ensure temperature is strictly

-78°C. Add

-BuLi slowly. Do not allow the

lithiated species to sit too long

before quenching.

Polymerization
Reaction temperature rose too

fast during quench.

Quench cold (-20°C) with

dilute acid.

Safety & Handling
n-Butyllithium: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire

extinguisher ready.
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Benzothiazole Nitration: Exothermic. Runaway reactions possible. Control temperature

strictly.

Bromine/CBr4: Toxic and corrosive. Work in a fume hood.
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General Properties of 2,5-Dibromobenzothiazole

PubChem Compound Summary: 2,5-Dibromobenzothiazole (CID 46912011).[8]

Context: Verification of CAS number (1019111-64-8) and physical properties.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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